molecular formula C10H14N2O B8415952 1-(6-Amino-pyridin-2-yl)-pentan-2-one

1-(6-Amino-pyridin-2-yl)-pentan-2-one

Cat. No. B8415952
M. Wt: 178.23 g/mol
InChI Key: OCILFDMWCKVWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Amino-pyridin-2-yl)-pentan-2-one is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Amino-pyridin-2-yl)-pentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Amino-pyridin-2-yl)-pentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(6-aminopyridin-2-yl)pentan-2-one

InChI

InChI=1S/C10H14N2O/c1-2-4-9(13)7-8-5-3-6-10(11)12-8/h3,5-6H,2,4,7H2,1H3,(H2,11,12)

InChI Key

OCILFDMWCKVWMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=NC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane (1 g, Engelhardt, J. Chem. Soc. Chem. Commun.,1990, 89) under an argon atmosphere in THF (20 mL) was cooled to −20° C. and treated dropwise at −20° C. with 4.95 mL of a 1.6 M solution of N-butyllithium in hexane over a period of 1 h. The solution was stirred 1 h at −20° C., N-butyronitrile (0.301 g) was added and the mixture was allowed to warm to RT. It was then treated with 1.25 N HCL in methanol (6.34 ml) and stirred for 30 minutes at RT. The mixture was poured into water (pH 1) and extracted with AcOEt that was discarded, the water layer was brought to pH 8 with solid KHCO3 and extracted twice with AcOEt. The layers were separated, the organic layer dried over Na2SO4, filtered and evaporated to give 1-(6-Amino-pyridin-2-yl)-pentan-2-one as viscous yellow oil (0.34 g) that was used without further purification in the next step. MS (EI): 179.2 (M+).
Name
1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane
Quantity
1 g
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reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
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0.301 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
6.34 mL
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solvent
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